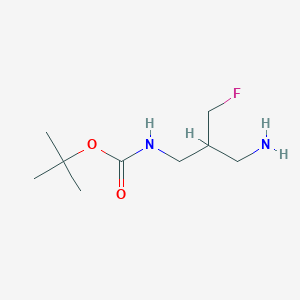
2-(Pyridin-4-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-4-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol It is characterized by a cyclopropane ring attached to a pyridine ring via an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of pyridine with cyclopropylamine under specific conditions . The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted cyclopropanamine derivatives .
Aplicaciones Científicas De Investigación
2-(Pyridin-4-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate biological processes in novel ways .
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyridin-2-yl)cyclopropan-1-amine: Similar structure but with the pyridine ring attached at a different position.
Spirocyclopropanes: Compounds with a cyclopropane ring fused to other ring systems.
Uniqueness
2-(Pyridin-4-yl)cyclopropan-1-amine is unique due to its specific attachment of the cyclopropane ring to the pyridine ring via an amine group.
Propiedades
Número CAS |
933712-84-6 |
|---|---|
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
2-pyridin-4-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H10N2/c9-8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5,9H2 |
Clave InChI |
CISQJYJSJIJMML-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1N)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




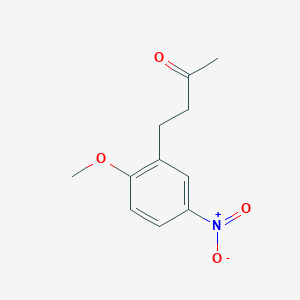
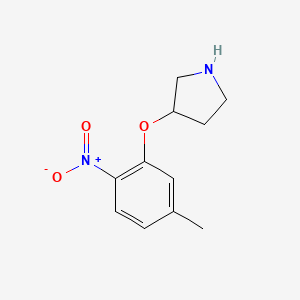
amine](/img/structure/B13598850.png)
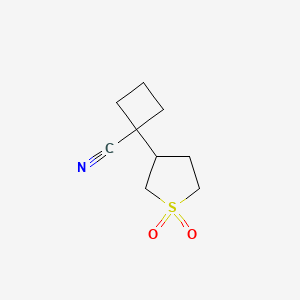

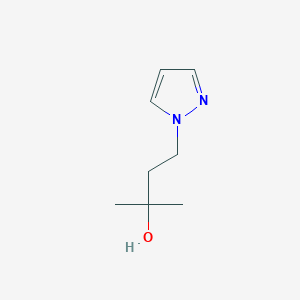
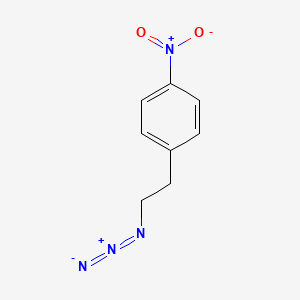
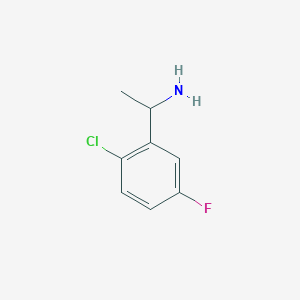
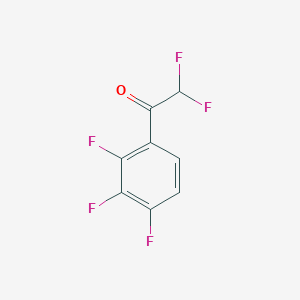
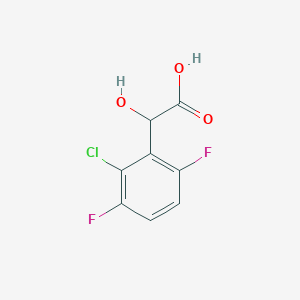
![5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13598890.png)
